1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea
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Overview
Description
1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.29 g/mol . It is also known by its IUPAC name, N-(4-hydroxybenzyl)-N’-methyl-N-propylurea . This compound is of interest due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Mode of Action
It is possible that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea are not clearly defined. Given the compound’s structure, it may influence pathways involving phenolic compounds. Without specific target information, it is challenging to predict the exact pathways and downstream effects .
Pharmacokinetics
These properties would greatly influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could impact how the compound interacts with its targets and is processed within the body .
Preparation Methods
The synthesis of 1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea typically involves the reaction of 4-hydroxybenzylamine with methyl isocyanate and propyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea can be compared with other similar compounds, such as:
N-(4-hydroxybenzyl)-N’-methyl-N-ethylurea: Similar structure but with an ethyl group instead of a propyl group.
N-(4-hydroxybenzyl)-N’-methyl-N-isopropylurea: Similar structure but with an isopropyl group instead of a propyl group.
These compounds share similar chemical properties but may differ in their biological activities and applications.
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-3-methyl-1-propylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-8-14(12(16)13-2)9-10-4-6-11(15)7-5-10/h4-7,15H,3,8-9H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOHTDXJMWXPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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